3-Cycloheptylazetidine hydrochloride
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Overview
Description
3-Cycloheptylazetidine hydrochloride is a chemical compound with the molecular formula C10H20ClN and a molecular weight of 189.73 g/mol . It is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative, which is known for its significant ring strain and unique reactivity . This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptylamine with a suitable azetidine precursor under acidic conditions to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Cycloheptylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or ring-opened products.
Scientific Research Applications
3-Cycloheptylazetidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cycloheptylazetidine hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom make it reactive towards various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less stability.
Cyclobutane: A four-membered carbon ring with less ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with significantly less ring strain and different chemical properties.
Uniqueness: 3-Cycloheptylazetidine hydrochloride is unique due to its combination of a cycloheptyl group and an azetidine ring, which imparts distinct reactivity and stability compared to other similar compounds. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-cycloheptylazetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-6-9(5-3-1)10-7-11-8-10;/h9-11H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQRBGHCAOMLDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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